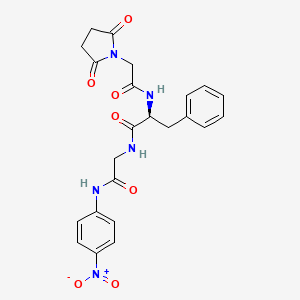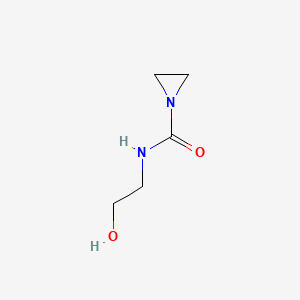
Suc-Gly-Phe-Gly-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Suc-Gly-Phe-Gly-pNA, also known as N-Succinyl-Gly-Gly-Phe-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for its role as a chromogenic substrate for proteases such as chymotrypsin and Streptomyces griseus protease B. The release of p-nitroaniline upon enzymatic cleavage allows for the quantification of protease activity through colorimetric assays .
科学的研究の応用
Suc-Gly-Phe-Gly-pNA is widely used in scientific research for the quantification of protease activity. Its applications span various fields, including:
作用機序
Target of Action
Suc-Gly-Phe-Gly-pNA is primarily a substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated.
Mode of Action
The compound interacts with chymotrypsin through a process known as hydrolysis . In this process, chymotrypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides and the release of p-nitroaniline .
Result of Action
The hydrolysis of this compound by chymotrypsin results in the formation of smaller peptides and the release of p-nitroaniline . The released p-nitroaniline forms a yellow chromophore that can be measured spectrophotometrically at 410 nm , providing a convenient method for monitoring chymotrypsin activity.
生化学分析
Biochemical Properties
Suc-Gly-Phe-Gly-pNA interacts with enzymes such as chymotrypsin . Chymotrypsin is a protease enzyme that breaks down proteins into smaller peptides. The interaction between this compound and chymotrypsin is of a hydrolytic nature, where the enzyme cleaves the peptide bonds in the substrate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with chymotrypsin. When this compound binds to the active site of chymotrypsin, it undergoes hydrolysis, a process that results in the cleavage of its peptide bonds .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein degradation, where it serves as a substrate for the enzyme chymotrypsin
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Gly-Phe-Gly-pNA typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate peptide bond formation. The final step involves the deprotection of the amino groups and the coupling of p-nitroaniline to the peptide chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to maintain the stability and purity of the product .
化学反応の分析
Types of Reactions
Suc-Gly-Phe-Gly-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the phenylalanine and glycine residues results in the release of p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include proteases such as chymotrypsin and Streptomyces griseus protease B. The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is released upon cleavage of the peptide bond. This product is easily quantifiable due to its distinct yellow color .
類似化合物との比較
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another chromogenic substrate used for similar applications in protease assays.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and human pancreatic elastase, also used in enzyme kinetics studies.
N-Benzoyl-L-tyrosine p-nitroanilide: Used in the study of protease activity, particularly for enzymes like trypsin.
Uniqueness
Suc-Gly-Phe-Gly-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate quantification of protease activity, making it a valuable tool in various biochemical and medical research applications .
特性
IUPAC Name |
(2S)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O7/c29-19(25-16-6-8-17(9-7-16)28(34)35)13-24-23(33)18(12-15-4-2-1-3-5-15)26-20(30)14-27-21(31)10-11-22(27)32/h1-9,18H,10-14H2,(H,24,33)(H,25,29)(H,26,30)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHICHMUSRMLOH-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,6-Methano-1H-furo[3,4-B]pyrrole](/img/structure/B573610.png)



![(R)-1-(6-Chlorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B573615.png)

![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)

![(3aS,4S,6S,7aR)-2-(4-Bromobutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B573625.png)

